

Unveiling the Synthetic Utility of 2-Pyridyl Tribromomethyl Sulfone: A Reagent in Focus

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Pyridyl Tribromomethyl Sulfone**

Cat. No.: **B1312236**

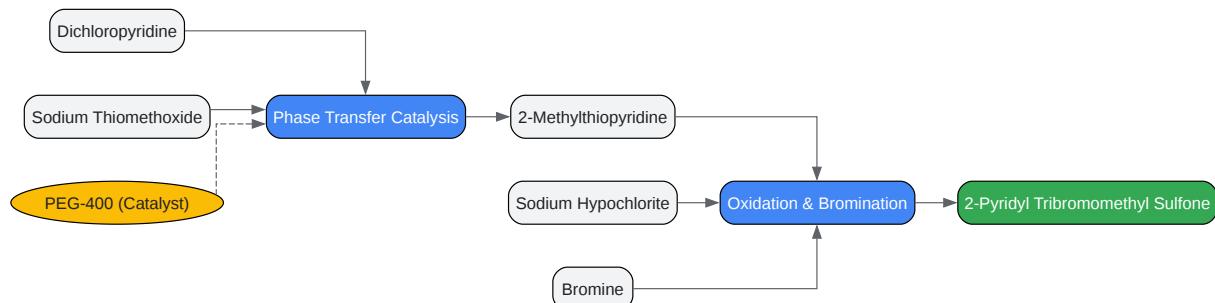
[Get Quote](#)

While primarily recognized as a versatile reagent in organic synthesis and an intermediate in the development of pharmaceuticals, the direct catalytic applications of **2-Pyridyl Tribromomethyl Sulfone** are not extensively documented in current scientific literature. This compound, a halogenated organic molecule featuring both aromatic and sulfone functionalities, serves as a valuable tool for introducing brominated sulfone moieties into complex molecules.

This document provides a comprehensive overview of the known applications, synthesis protocols, and key data associated with **2-Pyridyl Tribromomethyl Sulfone**, offering valuable insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties of **2-Pyridyl Tribromomethyl Sulfone** is presented below, offering a quick reference for laboratory use.


Property	Value	Reference
CAS Number	59626-33-4	[1] [2] [3]
Molecular Formula	C6H4Br3NO2S	[1] [2] [3]
Molecular Weight	393.88 g/mol	[2] [4]
Appearance	White to pale yellow crystalline solid	[1]
Melting Point	159-162°C	
Solubility	Sparingly soluble in water	[1]
Storage	Store in a cool, dry, and well-ventilated area in tightly sealed containers. Recommended storage temperature is 2-8°C.	[1] [5]
InChI Key	FRCQMXHPNJVPJC-UHFFFAOYSA-N	[2]

Safety Information: **2-Pyridyl Tribromomethyl Sulfone** is considered a moderately hazardous chemical.[\[1\]](#) It may cause skin and serious eye irritation.[\[4\]](#) Appropriate personal protective equipment, including gloves and eye protection, should be worn during handling.[\[1\]](#) It is incompatible with strong reducing agents, bases, and nucleophiles.[\[1\]](#)

Synthesis of 2-Pyridyl Tribromomethyl Sulfone

A documented method for the synthesis of **2-Pyridyl Tribromomethyl Sulfone** involves a two-step process starting from dichloropyridine. Polyethylene glycol-400 is utilized as a phase transfer catalyst in the initial step.[\[6\]](#)

Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Pyridyl Tribromomethyl Sulfone**.

Experimental Protocol

Step 1: Synthesis of 2-Methylthiopyridine[6]

- In a suitable reaction vessel, combine dichloropyridine and sodium thiomethoxide in a molar ratio of 1:1.2.
- Add polyethylene glycol-400 as a phase transfer catalyst, with a mass ratio of dichloropyridine to polyethylene glycol-400 of 1:0.18.
- Stir the reaction mixture under appropriate conditions to facilitate the formation of 2-methylthiopyridine.
- Upon completion, isolate the 2-methylthiopyridine product. This step is reported to achieve a yield of 97.8%.

Step 2: Synthesis of **2-Pyridyl Tribromomethyl Sulfone**[6]

- To the synthesized 2-methylthiopyridine, add sodium hypochlorite and bromine. The molar ratio of 2-methylthiopyridine to bromine should be 1:6.58.
- Maintain the reaction temperature at $80\pm1^\circ\text{C}$ for 5 hours.
- The reaction proceeds via oxidation and bromination to yield **2-Pyridyl Tribromomethyl Sulfone**.
- Isolate and purify the final product. This step is reported to yield 93.3% with a purity of 99.6%.

Quantitative Data from Synthesis

Parameter	Value	Reference
Yield of 2-Methylthiopyridine	97.8%	[6]
Yield of 2-Pyridyl Tribromomethyl Sulfone	93.3%	[6]
Purity of Final Product	99.6%	[6]
Molar Ratio (Dichloropyridine:Sodium Thiomethoxide)	1:1.2	[6]
Mass Ratio (Dichloropyridine:PEG-400)	1:0.18	[6]
Molar Ratio (2-Methylthiopyridine:Bromine)	1:6.58	[6]
Reaction Temperature (Final Step)	$80\pm1^\circ\text{C}$	[6]
Reaction Time (Final Step)	5 hours	[6]

Applications in Organic Synthesis

The primary application of **2-Pyridyl Tribromomethyl Sulfone** is as a reagent in organic synthesis.^[1] Its chemical structure, featuring a pyridine ring and a tribromomethyl sulfone

group, allows it to participate in various chemical transformations.

Key Reactive Sites and Potential Transformations:

[Click to download full resolution via product page](#)

Caption: Key reactive sites of **2-Pyridyl Tribromomethyl Sulfone**.

The tribromomethyl sulfone group can act as a leaving group or be involved in radical reactions, while the pyridine nitrogen offers a site for coordination or quaternization. These features make it a useful building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry where it has been used as an intermediate in the synthesis of antifungal and antibacterial agents.[1]

While the direct catalytic role of **2-Pyridyl Tribromomethyl Sulfone** remains to be elucidated, its utility as a versatile reagent provides a solid foundation for its application in synthetic chemistry and drug discovery. Further research may yet uncover novel catalytic activities of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. 2-Pyridyl Tribromomethyl Sulfone | 59626-33-4 [sigmaaldrich.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 2-Pyridyl Tribromomethyl Sulfone | C6H4Br3NO2S | CID 11315382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-Pyridyl Tribromomethyl Sulfone | Scientific.Net [scientific.net]
- To cite this document: BenchChem. [Unveiling the Synthetic Utility of 2-Pyridyl Tribromomethyl Sulfone: A Reagent in Focus]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1312236#catalytic-applications-of-2-pyridyl-tribromomethyl-sulfone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com